N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
Description
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a triazolothiazole-derived sulfonamide compound characterized by a 2-fluorophenyl substituent on the triazolo[3,2-b]thiazole core and a 3,4-dimethoxybenzene sulfonamide moiety. Its synthesis likely follows pathways analogous to those described in , involving:
- Friedel-Crafts acylation to generate sulfonylbenzene intermediates.
- Hydrazide formation via reaction of sulfonylbenzoic acids with hydrazine.
- Cyclization with α-halogenated ketones (e.g., 2-bromoacetophenone derivatives) under basic conditions to form the triazolothiazole scaffold .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S2/c1-28-17-8-7-14(11-18(17)29-2)31(26,27)22-10-9-13-12-30-20-23-19(24-25(13)20)15-5-3-4-6-16(15)21/h3-8,11-12,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCKAAJYEBGNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields of the desired product . The reaction conditions are mild and do not require the use of any catalysts, making it an efficient and straightforward synthetic route.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the thiazole and triazole rings allows for oxidation reactions, which can modify the electronic properties of the compound.
Reduction: Reduction reactions can be used to alter the functional groups attached to the aromatic rings, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms . The presence of the fluorophenyl group enhances its binding affinity to the target enzymes, making it a potent inhibitor.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include derivatives from (compounds [7–15]) and the compound in . Structural variations impact physicochemical and pharmacological properties:
Critical Analysis of Substituent Effects
In contrast, the 3-fluorophenyl group in ’s compound allows for distinct electronic effects (e.g., altered dipole moments) . The 2,4-difluorophenyl group in compounds enhances electron-withdrawing effects, possibly increasing metabolic stability but reducing solubility .
Tetrahydronaphthalene () introduces a bicyclic system, enhancing lipophilicity and possibly blood-brain barrier penetration . Halogenated phenylsulfonyl groups (Cl/Br in ) improve halogen bonding but may introduce toxicity risks .
Tautomerism and Reactivity :
- Compounds in exist predominantly as thione tautomers , critical for stability and hydrogen-bonding capacity . The title compound’s tautomeric behavior is likely similar, influencing its reactivity in biological systems.
Research Findings and Implications
- Spectral Consistency : IR and NMR data across analogues (e.g., absence of C=O in cyclized products) validate synthetic pathways and structural integrity .
- Pharmacokinetic Trends :
- Methoxy groups (title compound) improve aqueous solubility, whereas halogenated or polycyclic substituents ( and ) favor lipophilicity and membrane permeability.
- Fluorine position modulates target selectivity; 2-fluorophenyl may suit peripheral targets, while 3-fluorophenyl could optimize CNS activity .
Biological Activity
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a triazole-thiazole moiety and a sulfonamide group. Its molecular formula is C₁₈H₁₈F₃N₄O₃S, with a molecular weight of approximately 434.45 g/mol. The presence of the fluorophenyl group and the triazole ring contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways. For example, it could target kinases and proteases that play critical roles in cancer progression.
- Modulation of Signaling Pathways : It has been suggested that the compound can modulate signaling pathways related to inflammation and apoptosis, thereby exerting anti-inflammatory and anticancer effects.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures possess significant anticancer properties. For instance, triazole derivatives have been reported to inhibit tumor growth in various cancer cell lines .
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent. Triazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens .
Case Studies
- Anticancer Activity : In vitro studies on triazole derivatives indicated potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis via caspase activation .
- Antimicrobial Efficacy : A study reported that triazole derivatives exhibited minimum inhibitory concentrations (MIC) against various pathogens. For example, compounds similar to N-{...} showed MIC values ranging from 1–8 μg/mL against Gram-positive bacteria like MRSA and Staphylococcus aureus .
Data Table: Summary of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
